Propizepine hydrochloride

Description

Contextualization within Tricyclic Chemical Compound Research

Propizepine (B83978) is classified as a tricyclic antidepressant (TCA). wikipedia.org Tricyclic compounds are characterized by their chemical structure, which contains three rings of atoms. This class of compounds has been a cornerstone in the study of neuropharmacology and the development of treatments for depressive disorders. google.com The research into tricyclic compounds like propizepine has been pivotal in understanding the neurochemical basis of depression, particularly the role of monoamine neurotransmitters. mdpi.com

The general mechanism of action for many tricyclic antidepressants involves the inhibition of the reuptake of neurotransmitters such as norepinephrine (B1679862) and serotonin (B10506), leading to an increase in their synaptic availability. google.commdpi.com Research on propizepine and other TCAs has also explored their interactions with various receptors, including muscarinic and histamine (B1213489) receptors. google.com The study of different tricyclic structures, including those of propizepine, contributes to a broader understanding of structure-activity relationships within this class of compounds. medchemexpress.eu

Significance of Propizepine Hydrochloride in Pre-clinical Pharmacological Inquiry

The significance of this compound in preclinical research lies in its utility as a tool to investigate the mechanisms of antidepressant action and to explore new therapeutic possibilities. Preclinical studies, often involving animal models, are crucial for elucidating the pharmacological profile of a compound before it can be considered for clinical use. mdpi.com

In preclinical settings, propizepine has been studied for its effects on the central nervous system. For instance, research has been conducted on the long-term effects of antidepressants, including propizepine, on adrenergic-receptor sensitivity in the cerebral cortex of rats. medchemexpress.euncats.io Such studies help to unravel the neuroadaptive changes that may underlie the therapeutic effects of these drugs.

Furthermore, propizepine is described as a benzodiazepinone derivative with a range of patented activities, including antidepressive, antihistaminic, antianaphylactic, thymoanaleptic, antiserotonin, antispasmodic, and analgesic properties. ncats.ioncats.io This broad spectrum of activity makes it a valuable subject for preclinical inquiry to understand the full therapeutic potential and the underlying mechanisms of tricyclic compounds. The investigation of such compounds in preclinical models helps to build a foundation of knowledge regarding their neurobiological effects. nih.gov

Interactive Data Table: Properties of Propizepine

| Property | Value |

| IUPAC Name | 6-(2-dimethylaminopropyl)-11H-pyrido[3,2-c] medchemexpress.euncats.iobenzodiazepin-5-one |

| CAS Number | 10321-12-7 |

| Molecular Formula | C17H20N4O |

| Molecular Weight | 296.37 g/mol |

| Class | Tricyclic Antidepressant |

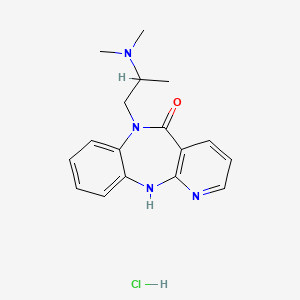

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

14559-79-6 |

|---|---|

Molecular Formula |

C17H21ClN4O |

Molecular Weight |

332.8 g/mol |

IUPAC Name |

6-[2-(dimethylamino)propyl]-11H-pyrido[3,2-c][1,5]benzodiazepin-5-one;hydrochloride |

InChI |

InChI=1S/C17H20N4O.ClH/c1-12(20(2)3)11-21-15-9-5-4-8-14(15)19-16-13(17(21)22)7-6-10-18-16;/h4-10,12H,11H2,1-3H3,(H,18,19);1H |

InChI Key |

DNZVNKSQOUOBOY-UHFFFAOYSA-N |

SMILES |

CC(CN1C2=CC=CC=C2NC3=C(C1=O)C=CC=N3)N(C)C.Cl |

Canonical SMILES |

CC(CN1C2=CC=CC=C2NC3=C(C1=O)C=CC=N3)N(C)C.Cl |

Other CAS No. |

14559-79-6 |

Related CAS |

10321-12-7 (Parent) |

Synonyms |

propizepin propizepine propizepine hydrochloride pyridobenzodiazepine UP 106 Vagran 50 |

Origin of Product |

United States |

Synthetic Chemistry and Manufacturing Processes

Classical Synthetic Pathways for Propizepine (B83978) Hydrochloride

The primary and most referenced synthetic route to Propizepine was first reported in the 1960s. This classical pathway involves a two-step process starting from readily available chemical precursors.

The synthesis commences with the condensation of 2-chloronicotinic acid with o-phenylenediamine. This reaction leads to the formation of the tricyclic lactam intermediate, 6,11-dihydro-5H-pyrido[2,3-b] ijnc.irjournalcra.combenzodiazepin-5-one. The precise order of the amide bond formation and the nucleophilic aromatic substitution of the chlorine atom has not been definitively established.

The second and final step is the alkylation of this tricyclic lactam. The lactam is first treated with a base to form its corresponding anion. This anion is then reacted with 1-chloro-2-dimethylaminopropane to introduce the dimethylaminopropyl side chain at the nitrogen atom of the lactam, yielding Propizepine. The resulting base is subsequently converted to its hydrochloride salt. A notable aspect of this alkylation is that it may proceed through an intermediate aziridinium (B1262131) ion, which can influence the regioselectivity of the reaction. However, the predominant product formed is the one resulting from attack at the secondary carbon of the alkylating agent.

Table 1: Key Reactants in the Classical Synthesis of Propizepine

| Compound Name | Role in Synthesis |

|---|---|

| 2-Chloronicotinic acid | Starting material |

| o-Phenylenediamine | Starting material |

| 1-Chloro-2-dimethylaminopropane | Alkylating agent |

Novel Methodologies and Route Optimization in Synthesis

A review of the current scientific literature does not reveal significant recent advancements or novel synthetic methodologies specifically tailored for the synthesis of Propizepine hydrochloride. Research into the optimization of synthetic routes for older, less commonly prescribed tricyclic antidepressants like Propizepine is limited. General advancements in the synthesis of related tricyclic and heterocyclic compounds often focus on the use of metal-catalyzed cross-coupling reactions to form key carbon-nitrogen or carbon-carbon bonds more efficiently. However, specific examples of the application of these modern techniques to the synthesis of Propizepine are not readily found in published literature.

Chemical Intermediates in this compound Synthesis

The synthesis of this compound proceeds through key chemical intermediates that are crucial for the construction of the final molecule.

The most significant intermediate is the tricyclic lactam, 6,11-dihydro-5H-pyrido[2,3-b] ijnc.irjournalcra.combenzodiazepin-5-one . This compound forms the core structure of Propizepine and is synthesized from the initial condensation of 2-chloronicotinic acid and o-phenylenediamine.

Another important, albeit transient, intermediate that has been proposed is the aziridinium ion . This three-membered ring cation can form from 1-chloro-2-dimethylaminopropane during the alkylation step. The subsequent nucleophilic attack by the lactam anion on this electrophilic intermediate dictates the final attachment of the side chain.

Table 2: Chemical Intermediates in Propizepine Synthesis

| Intermediate Name | Description |

|---|---|

| 6,11-Dihydro-5H-pyrido[2,3-b] ijnc.irjournalcra.combenzodiazepin-5-one | Tricyclic lactam core of Propizepine |

| Aziridinium ion (from 1-chloro-2-dimethylaminopropane) | Proposed reactive intermediate in the alkylation step |

Stereoselective Synthetic Approaches

Propizepine contains a chiral center in its dimethylaminopropyl side chain. However, the classical synthesis utilizes a racemic mixture of 1-chloro-2-dimethylaminopropane, resulting in the production of racemic Propizepine. There is no readily available information in the scientific literature describing a stereoselective or asymmetric synthesis of a specific enantiomer of this compound. The development of such a synthesis would require either the use of a chiral starting material or the application of a stereoselective catalyst, for which specific methods have not been reported for this particular compound.

Pre Clinical Molecular and Receptor Pharmacology

Ligand-Receptor Binding Profiles

The therapeutic and side-effect profile of a psychotropic agent is largely determined by its ligand-receptor binding affinities. ibmc.msk.ruresearchgate.net Propizepine (B83978), as a member of the tricyclic antidepressant family, exhibits a broad binding profile. wikipedia.orgncats.io Its chemical structure facilitates interaction with a variety of biogenic amine receptors, which are crucial for mood regulation and other central nervous system functions. ncats.ionih.gov

Adrenergic Receptor Interactions and Specificity

Propizepine's interaction with the adrenergic system is a key component of its pharmacological profile. Studies on the effects of long-term antidepressant treatment have investigated the structure-activity relationship of compounds like propizepine concerning adrenergic-receptor sensitivity in the cerebral cortex. medchemexpress.com Tricyclic antidepressants commonly interact with both α- and β-adrenergic receptors. drugbank.comnih.gov The interaction with presynaptic α-adrenoceptors is thought to be significant in the therapeutic action of TCAs by modulating noradrenaline (NA) release in the brain. drugbank.com While specific binding affinities (Ki values) for propizepine at adrenergic receptor subtypes are not extensively detailed in publicly available literature, its classification suggests it likely inhibits norepinephrine (B1679862) reuptake, a hallmark of TCAs, thereby increasing the synaptic availability of norepinephrine.

Table 1: Summary of Inferred Adrenergic Interactions for Propizepine

| Receptor Target | Inferred Interaction Type | Potential Functional Outcome |

|---|---|---|

| Norepinephrine Transporter (NET) | Reuptake Inhibition | Increased synaptic norepinephrine |

Serotonergic System Modulation

Early pharmacological descriptions of propizepine note its antiserotonin properties. ncats.io This aligns with the primary mechanism of many tricyclic antidepressants, which involves the modulation of the serotonin (B10506) (5-hydroxytryptamine, 5-HT) system. nih.gov TCAs typically act as serotonin reuptake inhibitors (SRIs) by blocking the serotonin transporter (SERT), leading to an increase in the extracellular concentration of serotonin in the synaptic cleft. wikipedia.org The modulation of various 5-HT receptor subtypes is a critical aspect of treating depressive disorders. nih.govnih.gov While propizepine's specific affinities for different 5-HT receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT3) are not well-documented, its described "antiserotonine" effect suggests a significant interaction with this system, likely contributing to its antidepressant effects. ncats.ioscispace.com

Table 2: Summary of Inferred Serotonergic Interactions for Propizepine

| Receptor Target | Inferred Interaction Type | Potential Functional Outcome |

|---|---|---|

| Serotonin Transporter (SERT) | Reuptake Inhibition | Increased synaptic serotonin |

Dopaminergic System Interactions

The interaction of tricyclic antidepressants with the dopaminergic system is generally less potent compared to their effects on norepinephrine and serotonin systems. nih.gov However, the interplay between dopamine (B1211576) (DA) and other monoamines is crucial for mood regulation. nih.gov Some TCAs exhibit weak affinity for the dopamine transporter (DAT), resulting in minor dopamine reuptake inhibition. mdpi.com The central dopaminergic system is implicated in stress-mediated neurological disorders, and its modulation can contribute to the therapeutic profile of antidepressants. nih.govfrontiersin.org There is a lack of specific data quantifying propizepine's direct interaction with dopamine receptors (e.g., D1, D2, D3) or the dopamine transporter. drugbank.commdpi.com Any influence on the dopaminergic system is likely to be secondary to its primary effects on the noradrenergic and serotonergic systems or via weak, direct interactions. nih.gov

Table 3: Summary of Inferred Dopaminergic Interactions for Propizepine

| Receptor Target | Inferred Interaction Type | Potential Functional Outcome |

|---|---|---|

| Dopamine Transporter (DAT) | Weak Reuptake Inhibition (inferred) | Minor increase in synaptic dopamine |

Histaminergic Receptor Engagement

Propizepine is characterized as having significant antihistaminic properties. ncats.io This is a common feature among first-generation tricyclic antidepressants, which are potent antagonists of the histamine (B1213489) H1 receptor. nih.govdrugbank.com Antagonism at H1 receptors is not typically associated with the antidepressant effects of TCAs but is responsible for some of their sedative side effects. The histamine system, through its various receptors (H1, H2, H3, H4), plays a role in numerous physiological processes, and its modulation by drugs can have wide-ranging effects. researchgate.netconicet.gov.ar The pronounced antihistaminic activity of propizepine indicates a high affinity for the H1 receptor. ncats.io

Table 4: Summary of Inferred Histaminergic Interactions for Propizepine

| Receptor Target | Inferred Interaction Type | Potential Functional Outcome |

|---|

Cholinergic Receptor Affinities

Table 5: Summary of Inferred Cholinergic Interactions for Propizepine

| Receptor Target | Inferred Interaction Type | Potential Functional Outcome |

|---|

Enzyme Inhibition and Modulation Studies

The study of how a compound interacts with enzymes is critical for understanding its metabolic fate and potential for drug-drug interactions. nih.govnrfhh.com Key enzyme systems of interest include the cytochrome P450 (CYP450) family, which is responsible for the metabolism of most drugs, including tricyclic antidepressants. nih.gov Information regarding specific studies on propizepine hydrochloride's inhibitory or modulatory effects on enzymes like the CYP450 isoenzymes or other enzymes such as monoamine oxidase (MAO) is not extensively available in the scientific literature. nih.gov For many drugs, determining their potential to inhibit or induce metabolic enzymes is a crucial part of preclinical development to predict their interaction profile and ensure safety. nih.gov Without specific data, it can be inferred that, like other TCAs, propizepine is likely metabolized by the CYP450 system, but its specific inhibitory profile remains uncharacterized in the available literature.

Ion Channel Modulation and Ligand-Gated Ion Channel Activity

TCAs have been shown to interact with several types of ion channels, including voltage-gated and ligand-gated channels. For instance, some TCAs have been found to inhibit voltage-gated sodium channels (Nav), which may contribute to their analgesic effects in neuropathic pain. nih.gov A comparison between the therapeutic efficacy of TCAs and their ability to inhibit Nav1.7 channels suggests a significant role for sodium channel inhibition in their pain-relieving properties. nih.gov

Furthermore, research has demonstrated that TCAs can modulate transient receptor potential canonical (TRPC) channels. Specifically, amitriptyline (B1667244), desipramine, and imipramine (B1671792) have been shown to dose-dependently reduce inward currents through TRPC5 channels. nih.gov This modulation appears to be biphasic, with low concentrations enhancing channel activation through opioid receptor stimulation and higher concentrations leading to direct competitive inhibition. nih.gov

Inwardly rectifying potassium (Kir) channels are also targets for some TCAs. Nortriptyline (B1679971), for example, has been shown to inhibit astroglial Kir4.1 channels. koreamed.org The inhibition of Kir channels by certain TCAs is thought to contribute to their therapeutic effects. mdpi.com Additionally, TCAs like nortriptyline can inhibit voltage-dependent K+ channels in coronary arterial smooth muscle cells. koreamed.org

Ligand-gated ion channels, such as the nicotinic acetylcholine (B1216132) receptor (nAChR), are also modulated by antidepressants. mdpi.com Various classes of antidepressants have been shown to inhibit the rat α7 nAChR by interacting within the ion channel. mdpi.com

It is important to note that while these findings for other TCAs are informative, dedicated studies are required to determine the specific ion channel modulation profile of this compound.

Table 1: Effects of Tricyclic Antidepressants on Various Ion Channels

| Tricyclic Antidepressant | Ion Channel Target | Observed Effect | Reference |

| Amitriptyline, Desipramine, Imipramine | TRPC5 | Dose-dependent reduction of inward currents | nih.gov |

| Amitriptyline | Nav1.7 | Inhibition | nih.gov |

| Nortriptyline | Kir4.1 | Inhibition | koreamed.org |

| Nortriptyline | Voltage-dependent K+ channels | Inhibition | koreamed.org |

| Various Antidepressants | α7 nAChR | Inhibition | mdpi.com |

Intracellular Signaling Pathway Investigations

The pharmacological effects of tricyclic antidepressants (TCAs) extend beyond their interaction with receptors and transporters on the cell surface to the modulation of complex intracellular signaling pathways. These downstream effects are believed to be crucial for the neuroplastic changes that underlie their therapeutic antidepressant activity. Although specific investigations into the intracellular signaling pathways affected by this compound are limited, the well-documented actions of other TCAs provide significant insights.

A primary mechanism through which TCAs are thought to exert their effects is by increasing the synaptic availability of monoamines like serotonin and norepinephrine. mdpi.comnih.gov This elevation in neurotransmitters activates G-protein-coupled receptors, which in turn triggers intracellular signaling cascades. One of the most studied pathways is the cyclic AMP (cAMP) response element-binding protein (CREB) cascade. mdpi.comnih.gov Chronic administration of TCAs has been shown to enhance the G-protein-mediated activation of adenylyl cyclase, leading to an increase in cAMP levels and subsequent activation of protein kinase A (PKA). tandfonline.com PKA can then phosphorylate CREB, a transcription factor that regulates the expression of genes involved in neuroplasticity and neurogenesis, such as brain-derived neurotrophic factor (BDNF). mdpi.comnih.gov

Recent studies have also implicated other signaling pathways in the action of antidepressants. For example, the Wnt/β-catenin pathway, which is involved in cell proliferation and synaptic plasticity, has been found to be upregulated by antidepressant treatment. nih.gov Additionally, the mammalian target of rapamycin (B549165) (mTOR) pathway, which controls synaptic plasticity, is another area of investigation for antidepressant action. nih.gov

Furthermore, TCAs can influence signaling pathways through their interactions with other cellular targets. For instance, some TCAs are functional inhibitors of acid sphingomyelinase (ASM), an enzyme that generates the second messenger ceramide. nih.gov By inhibiting ASM, these compounds can alter ceramide-mediated signaling, which is involved in processes like apoptosis and inflammation. nih.gov The capacity of propizepine to inhibit ASM has not yet been reported. nih.gov

The intricate interplay between these various signaling pathways likely contributes to the long-term adaptive changes in the brain that are associated with the therapeutic effects of TCAs. Future research is needed to elucidate the specific intracellular signaling signature of this compound.

Table 2: Investigated Intracellular Signaling Pathways Modulated by Tricyclic Antidepressants

| Signaling Pathway | Key Components | Effect of TCA Treatment | Reference |

| cAMP/CREB Pathway | Adenylyl Cyclase, cAMP, PKA, CREB, BDNF | Upregulation/Activation | mdpi.comnih.govtandfonline.com |

| Wnt/β-catenin Pathway | Wnt, β-catenin | Upregulation | nih.gov |

| mTOR Pathway | mTOR | Modulation | nih.gov |

| Acid Sphingomyelinase Signaling | ASM, Ceramide | Inhibition (by some TCAs) | nih.gov |

Table of Mentioned Compounds

In Vitro and Ex Vivo Pharmacological Evaluations

Cell-Based Assays for Pharmacological Activity and Efficacy

Cell-based assays are crucial for determining the molecular mechanisms and cellular effects of a compound. For propizepine (B83978), a key area of investigation for its class of drugs—tricyclic antidepressants—is the inhibition of acid sphingomyelinase (ASM).

Many TCAs are recognized as functional inhibitors of acid sphingomyelinase (FIASMAs). nih.govnih.gov These compounds are typically lipophilic and possess weak basic properties. nih.gov The proposed mechanism for FIASMAs involves their ability to insert into the inner membrane of lysosomes. This insertion is thought to cause the detachment of membrane-associated enzymes like ASM, which are subsequently degraded. wikipedia.org This action reduces the hydrolysis of sphingomyelin (B164518) to ceramide, a second messenger implicated in numerous cellular processes, including apoptosis. nih.govmdpi.com By inhibiting ASM, these drugs can exert anti-apoptotic and anti-inflammatory effects. nih.gov

While propizepine's classification as a TCA suggests it may act as a FIASMA, published literature reviewing this specific drug class indicates that the ASM-inhibitory capacity of propizepine had not been definitively tested at the time of the review. nih.gov Therefore, while its potential to functionally inhibit ASM is high based on its chemical class, direct experimental confirmation in cell-based assays is not available in the reviewed sources.

Isolated Tissue and Organ Bath Studies (e.g., smooth muscle contractility)

Isolated tissue and organ bath preparations are standard ex vivo methods to assess a compound's effect on muscle contractility. wikipedia.orgnih.gov Propizepine hydrochloride is reported to possess antispasmodic properties. ncats.ioncats.io Antispasmodic agents typically work by inducing the relaxation of smooth muscle, particularly in the gastrointestinal tract. wikipedia.org

The evaluation of such effects is commonly performed using isolated tissue preparations, such as guinea pig ileum, colon, or vascular rings, mounted in an organ bath. wikipedia.org In these systems, the tissue's response to contractile agents (like acetylcholine (B1216132) or histamine) can be measured in the presence and absence of the test compound to determine its inhibitory concentration (IC₅₀). wikipedia.org The antispasmodic action of many drugs in this category is often due to an anticholinergic mechanism (blockade of muscarinic receptors) or a direct musculotropic effect on the smooth muscle cells. wikipedia.orgnih.gov

Although the reported antispasmodic activity of propizepine implies that such studies were conducted, specific data from organ bath experiments, including potency values (IC₅₀) on various smooth muscle tissues, are not detailed in the available scientific literature.

Neurotransmitter Uptake and Release Assays in Synaptosomes or Slices

A primary characteristic of tricyclic antidepressants is their ability to inhibit the reuptake of monoamine neurotransmitters. wikipedia.org This action is typically quantified using assays with synaptosomes or brain slices, which measure the inhibition of radiolabeled neurotransmitter uptake. moleculardevices.comnih.gov

As a TCA, propizepine's principal antidepressant mechanism is presumed to involve the inhibition of the serotonin (B10506) transporter (SERT) and the norepinephrine (B1679862) transporter (NET), leading to increased concentrations of these neurotransmitters in the synaptic cleft. wikipedia.org In addition to this core action, propizepine is described as having antihistaminic and antiserotonergic effects, which indicates direct antagonism at histamine (B1213489) and serotonin receptors. ncats.ioncats.io This broader receptor-binding profile is common among TCAs and contributes to both their therapeutic effects and side-effect profiles. wikipedia.orgnih.gov

While the pharmacological class of propizepine strongly suggests activity at these targets, specific quantitative data from neurotransmitter uptake or receptor binding assays (e.g., Kᵢ or IC₅₀ values) for this compound were not found in the reviewed literature. A summary of its expected pharmacological targets is presented below.

| Target | Expected Action | Quantitative Data (Kᵢ or IC₅₀) | Reference for Expected Action |

|---|---|---|---|

| Serotonin Transporter (SERT) | Inhibition | Data not available in reviewed sources | wikipedia.org |

| Norepinephrine Transporter (NET) | Inhibition | Data not available in reviewed sources | wikipedia.org |

| Histamine H₁ Receptor | Antagonism | Data not available in reviewed sources | ncats.ioncats.iowikipedia.org |

| Serotonin 5-HT₂ Receptors | Antagonism | Data not available in reviewed sources | ncats.ioncats.iowikipedia.org |

| Muscarinic Acetylcholine Receptors | Antagonism | Data not available in reviewed sources | wikipedia.org |

Electrophysiological Recordings in Cultured Neurons or Tissue

Electrophysiological techniques, such as patch-clamp recordings in cultured neurons or tissue slices, are used to study how a drug affects the electrical properties of cells, including ion channel function and neuronal firing rates. nih.gov

Many tricyclic antidepressants are known to act as blockers of voltage-gated ion channels, particularly sodium channels and L-type calcium channels. wikipedia.org Blockade of these channels can alter neuronal excitability and neurotransmitter release. nih.gov For example, inhibition of voltage-gated sodium channels can lead to membrane stabilization effects. These actions are thought to contribute to the analgesic properties of some TCAs as well as to their cardiotoxic potential in overdose situations. wikipedia.org

Given its classification as a TCA, propizepine likely shares these ion channel-modulating properties. However, specific studies employing electrophysiological recordings to characterize the effects of this compound on neuronal ion channels or firing patterns were not identified in the reviewed literature.

Cellular Transport Mechanisms

The way a drug crosses biological membranes to reach its site of action is a fundamental aspect of its pharmacology. For propizepine, its transport characteristics can be inferred from the known physicochemical properties of tricyclic antidepressants.

TCAs, as a class, are lipophilic weak bases. nih.gov This lipophilicity allows them to readily cross the lipid bilayer of cell membranes via passive diffusion, moving down their concentration gradient without the need for a specific transporter protein. nih.gov

Once inside the cell, their nature as weak bases leads to a phenomenon known as lysosomotropic trapping. nih.gov Propizepine is expected to accumulate in acidic intracellular organelles, such as lysosomes. Within the low pH environment of the lysosome, the weak base becomes protonated. This charged form is less membrane-permeable and becomes trapped within the organelle. wikipedia.orgnih.gov This accumulation mechanism is directly linked to the functional inhibition of acid sphingomyelinase (as described in section 4.1), as the lysosome is where this enzyme is primarily located. wikipedia.org

In Vivo Pharmacological Studies in Animal Models

Behavioral Phenotyping and Pharmacological Screens in Rodent Models

Behavioral models in rodents are fundamental tools for the preclinical assessment of antidepressant compounds. These tests are designed to evaluate effects on affective states, cognitive functions, and motor activity, providing a comprehensive behavioral phenotype.

Models Relevant to Affective States

For antidepressants like propizepine (B83978), a key area of investigation involves animal models that are sensitive to clinically effective antidepressant treatments. These models are designed to assess behaviors analogous to depressive symptoms in humans.

One of the most common models is the Forced Swim Test (FST) . In this test, rodents are placed in a container of water from which they cannot escape. The duration of immobility is measured, with a reduction in immobility time considered an indicator of antidepressant-like activity. medchemexpress.euiiab.meresearchgate.net While specific data for propizepine in the FST is sparse, it is mentioned as a compound with potential activity in this assay. medchemexpress.eumedchemexpress.com

The table below summarizes common rodent models used to assess affective states for antidepressant drug discovery.

| Behavioral Model | Typical Endpoint Measured | Interpretation of Antidepressant-like Effect |

| Forced Swim Test (FST) | Duration of immobility | Decrease |

| Tail Suspension Test (TST) | Duration of immobility | Decrease |

| Elevated Plus Maze (EPM) | Time spent in/entries into open arms | Increase |

| Novelty-Suppressed Feeding | Latency to feed in a novel environment | Decrease |

| Chronic Mild Stress (CMS) | Anhedonia (e.g., sucrose (B13894) preference) | Reversal of deficits |

Assessment of Cognitive Functions

Cognitive impairment can be a significant symptom of depression. Therefore, evaluating the effects of antidepressants on cognitive function is an important aspect of their preclinical characterization.

Standard tests for cognitive function in rodents include the Novel Object Recognition (NOR) test and the Morris Water Maze (MWM) . The NOR test assesses learning and memory by measuring the time a rodent spends exploring a novel object compared to a familiar one. googleapis.com The MWM is a test of spatial learning and memory where rodents must find a hidden platform in a pool of water. iiab.megoogleapis.com There is no specific published data found detailing the effects of propizepine hydrochloride in these cognitive tests.

Evaluation of Motor Activity and Coordination

To ensure that the effects observed in behavioral models like the FST are not due to a general increase in motor activity, locomotor activity is typically assessed. The Open Field Test (OFT) is commonly used for this purpose, where the animal's movement in a novel arena is tracked. googleapis.com Additionally, motor coordination can be evaluated using the Rotarod test , which measures the ability of a rodent to stay on a rotating rod. google.comgoogleapis.comgoogleapis.comi.moscowgoogle.com Specific studies on the effects of propizepine on locomotor activity and motor coordination are not prominently featured in the available literature.

Exploration of Other Behavioral Paradigms

A variety of other behavioral paradigms are used to build a more complete picture of a compound's effects. These can include models of social interaction, sleep-wake cycles, and sensory gating, such as prepulse inhibition of the startle reflex. nih.gov However, there is a lack of specific data regarding the effects of this compound in these alternative behavioral paradigms.

Neurochemical Alterations in Animal Brain Regions

Understanding how a compound affects brain chemistry is fundamental to elucidating its mechanism of action. For tricyclic antidepressants, the primary focus is on their interaction with monoamine neurotransmitter systems.

Neurotransmitter Levels and Turnover

TCAs, as a class, are known to inhibit the reuptake of norepinephrine (B1679862) and serotonin (B10506), and to a lesser extent, dopamine (B1211576). This action increases the synaptic availability of these neurotransmitters. Studies investigating the neurochemical effects of antidepressants often measure the levels of these monoamines and their metabolites in various brain regions. The ratio of a metabolite to its parent neurotransmitter is often used as an index of neurotransmitter turnover or utilization. nih.govnih.gov

For instance, an increase in the extracellular levels of serotonin and norepinephrine in brain regions like the hippocampus, prefrontal cortex, and hypothalamus is a hallmark of many antidepressants. usp.brmdpi.comfrontiersin.org While it is known that some tricyclic antidepressants can inhibit noradrenaline sensitive adenylate cyclase, specific studies detailing the effects of propizepine on neurotransmitter levels and turnover rates in different brain regions of animals are not well-documented in the available scientific literature. researchgate.netresearchgate.net One study did note that propizepine, along with several other TCAs, failed to desensitize the NA-sensitive adenylate cyclase. researchgate.net

The table below outlines the expected neurochemical effects of a typical tricyclic antidepressant in rodent brain regions.

| Neurotransmitter System | Brain Region | Expected Effect on Extracellular Levels | Expected Effect on Turnover (Metabolite/Neurotransmitter Ratio) |

| Serotonin (5-HT) | Hippocampus, Prefrontal Cortex | Increase | Decrease (initially, may normalize with chronic treatment) |

| Norepinephrine (NE) | Hypothalamus, Locus Coeruleus | Increase | Decrease (initially, may normalize with chronic treatment) |

| Dopamine (DA) | Nucleus Accumbens, Striatum | Variable/Slight Increase | Variable |

Receptor Occupancy and Regulation

While specific in vivo receptor occupancy studies for this compound are not extensively detailed in publicly available literature, its classification as a tricyclic antidepressant provides a basis for its likely mechanism of action. TCAs as a class are known to interact with a variety of neurotransmitter receptors and transporters. frontiersin.org Research on a group of six TCAs, which included propizepine, indicated that these compounds were potent inhibitors of norepinephrine (NA) neuronal uptake. researchgate.net This suggests that a primary mechanism of action for propizepine is the blockade of the norepinephrine transporter, leading to increased synaptic concentrations of this neurotransmitter. frontiersin.org

Physiological Effects in Animal Systems (pre-clinical assessment)

The assessment of physiological effects in animal models is a critical component of preclinical safety and pharmacology studies. These evaluations help to identify potential on-target and off-target effects of a new chemical entity.

Cardiovascular System Assessments in Animal Models

Gastrointestinal System Assessments in Animal Models

The gastrointestinal (GI) system is another important focus of preclinical assessment. nih.gov Antidepressants, including TCAs, can influence GI function. nih.govdovepress.com Preclinical animal models are utilized to observe effects on GI motility, such as gastric emptying and intestinal transit time. nih.gov A common side effect associated with TCAs is constipation, which is attributed to their anticholinergic properties that can slow down gut transit. nih.gov It is plausible that this compound would exhibit similar effects, though specific animal study data is not detailed in the available literature.

Renal and Hepatic Function in Animal Models

The liver and kidneys are the primary organs involved in the metabolism and excretion of drugs, making their assessment a standard part of preclinical toxicology. nih.govnih.gov For drugs primarily metabolized by the liver, such as TCAs, studies in animal models are conducted to evaluate potential hepatotoxicity. csic.es One database on drug-induced liver injury lists propizepine as undergoing hepatic metabolism, although specific data from animal studies are not provided. csic.es Standard preclinical assessments would involve monitoring liver enzymes and examining liver tissue for any pathological changes in animal models. pom.go.id Similarly, renal function is monitored through urinalysis and blood markers to ensure the compound does not cause kidney damage. nih.gov For older compounds like propizepine, detailed public records of these specific preclinical assessments are scarce.

Animal Models for Specialized Pre-clinical Therapeutic Research (e.g., neuroprotection studies)

The potential for neuroprotective effects of various compounds is an area of active research. nepjb.com While some antidepressants have been investigated for their neuroprotective properties, there is no specific information available from preclinical animal models regarding the neuroprotective potential of this compound. Such studies would typically involve animal models of neurological disorders to assess whether the compound can protect neurons from damage or degeneration.

Pre Clinical Pharmacokinetics and Metabolism

Absorption and Distribution Studies in Animal Models

Detailed studies on the absorption and distribution of propizepine (B83978) hydrochloride in specific animal models are not extensively documented in publicly available scientific literature. Pre-clinical pharmacokinetic research typically involves administering the compound to animal models, such as rats or dogs, to understand how it is taken up into the bloodstream and distributed to various tissues. The physicochemical properties of propizepine hydrochloride would theoretically influence its absorption characteristics, including its solubility and permeability across biological membranes.

Metabolic Pathways and Metabolite Identification in Animal Systems

The biotransformation of this compound in animal systems has not been specifically detailed in the available literature. Generally, drug metabolism studies in pre-clinical species aim to identify the primary metabolic pathways, the enzymes involved (such as cytochrome P450 isoenzymes), and the structure of the resulting metabolites. This process is essential for understanding the compound's clearance from the body and for identifying any potentially active or toxic metabolites. Without specific research findings, the metabolic profile of this compound, including potential phase I (e.g., oxidation, reduction, hydrolysis) and phase II (e.g., glucuronidation, sulfation) reactions in animal models, remains uncharacterized.

Excretion Profiles and Routes of Elimination in Animal Models

Information regarding the excretion profiles and routes of elimination for this compound in animal models is not available in the reviewed scientific literature. Excretion studies are a fundamental component of pre-clinical pharmacokinetics, designed to determine how a drug and its metabolites are removed from the body. These studies typically quantify the amount of the compound excreted in urine and feces over time. The primary routes of elimination, whether renal or biliary, are important for predicting the drug's behavior and potential for accumulation in cases of organ impairment.

Bioavailability Considerations in Pre-clinical Formulations and Delivery Systems

The bioavailability of this compound, which refers to the fraction of an administered dose that reaches the systemic circulation unchanged, has not been reported in pre-clinical studies. Bioavailability is a critical pharmacokinetic parameter that is influenced by both absorption and first-pass metabolism. Different pre-clinical formulations and delivery systems can be evaluated to optimize a compound's bioavailability. However, without experimental data from animal models, no definitive statements can be made regarding the oral or other route-specific bioavailability of this compound.

Structure Activity Relationship Sar and Analog Development

Elucidation of Pharmacophores and Essential Structural Motifs for Activity

A pharmacophore represents the essential spatial arrangement of structural features that a molecule must possess to interact with a specific biological target and trigger a response. For Propizepine (B83978), like other tricyclic antidepressants, the key pharmacophoric elements are believed to be a combination of a rigid ring system and a flexible basic side chain. eudic.nettheswissbay.ch

The core of Propizepine is a tricyclic scaffold, specifically a pyrido[3,2-c] Current time information in Bangalore, IN.nih.govbenzodiazepin-5-one system. This large, lipophilic structure is a critical motif, believed to be responsible for the initial interaction with its biological targets. It serves a similar role to the dibenzocycloheptene ring in amitriptyline (B1667244) or the iminodibenzyl (B195756) core in imipramine (B1671792). iiab.me

The second crucial pharmacophoric feature is the (2-dimethylaminopropyl) side chain attached to the diazepine (B8756704) ring nitrogen. archive.org This basic amino group, which is protonated at physiological pH, is thought to engage in a key ionic or hydrogen bond interaction within the binding site of its target, such as neurotransmitter transporters. The three-carbon spacer between the tricyclic system and the terminal nitrogen is a well-established optimal length for many tricyclic antidepressants.

Rational Design and Synthesis of Propizepine Derivatives and Analogs

The rational design of derivatives and analogs of a lead compound like Propizepine is a standard strategy in medicinal chemistry to optimize activity, selectivity, and pharmacokinetic properties. This involves the systematic modification of the core scaffold or its substituents.

The synthesis of Propizepine itself provides a template for creating such analogs. archive.orgresearch-solution.com A key step involves the alkylation of the parent tricyclic lactam, 11H-pyrido[3,2-c] Current time information in Bangalore, IN.nih.govbenzodiazepin-5-one, with a suitable 3-carbon side chain. The synthesis of this side chain can be modified to introduce different substituents, and the final alkylation step is critical. There is evidence that such alkylations may proceed through a reactive aziridinium (B1262131) ion intermediate, which can influence the final product. archive.org

Research into related heterocyclic systems, such as other benzodiazepines and diazepines, has explored various synthetic modifications to probe biological activity. mdpi.comfarmaciajournal.com These strategies, which could be applied to Propizepine, include:

Modification of the Tricyclic Core: Introducing different substituents (e.g., halogens, methyl groups) onto the aromatic rings of the pyridobenzodiazepine system to alter electronic properties and lipophilicity.

Alteration of the Side Chain: Varying the length of the alkyl chain, the degree of substitution on the terminal nitrogen (e.g., monomethyl vs. dimethyl), or incorporating the nitrogen into a cyclic structure like a piperazine (B1678402) ring. mdpi.comnih.gov

Bioisosteric Replacement: Replacing parts of the molecule with groups that have similar physical or chemical properties, such as substituting the lactam oxygen with sulfur. theswissbay.ch

Quantitative Structure-Activity Relationship (QSAR) Modeling and Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. sums.ac.ir By developing mathematical models, QSAR can predict the activity of novel, unsynthesized compounds, thereby guiding and prioritizing synthetic efforts. mdpi.com

For a series of compounds like Propizepine and its derivatives, a QSAR study would typically involve:

Data Set Compilation: Assembling a series of Propizepine analogs with their measured biological activities (e.g., IC50 values for transporter inhibition).

Descriptor Calculation: Calculating various molecular descriptors for each analog, which quantify different aspects of their structure (e.g., steric, electronic, hydrophobic, and topological properties).

Model Development: Using statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), to build an equation that links the descriptors to the biological activity. asianpubs.org

Validation: Rigorously testing the model's predictive power using internal and external validation techniques.

While QSAR studies have been conducted on many classes of antidepressants and related piperazine derivatives, specific, publicly available QSAR models focusing on the antidepressant activity of Propizepine derivatives are not prevalent in the literature. nih.govgoogleapis.com However, the principles of QSAR would be directly applicable to guide the rational design of new analogs within this chemical series.

Influence of Stereochemistry on Biological Activity

Stereochemistry is a critical factor in pharmacology, as biological systems like receptors and enzymes are chiral and can interact differently with the different enantiomers of a chiral drug. nih.govslideshare.net The two enantiomers of a chiral molecule can exhibit significant differences in activity, metabolism, and toxicity. nih.govlongdom.org

Propizepine possesses a single chiral center at the C2 position of the propyl side chain, meaning it can exist as a pair of enantiomers: (R)-Propizepine and (S)-Propizepine.

| Figure 1: Chemical structure of Propizepine, with the chiral center indicated by an asterisk (*). |

Although Propizepine has been used clinically, it is typically supplied as a racemic mixture (an equal mixture of both enantiomers). The synthesis described in the literature does not specify stereochemical control, implying the product is racemic. research-solution.com

The differential effects of enantiomers are well-documented for many antidepressant drugs. mdpi.com For example, one enantiomer is often responsible for the desired therapeutic activity, while the other may be less active, inactive, or contribute to side effects. nih.gov The development of single-enantiomer drugs (chiral switches) from existing racemates is a common strategy to improve therapeutic outcomes. symeres.com

While the specific activities of the individual (R)- and (S)-enantiomers of Propizepine have not been detailed in widely available literature, it is highly probable that they differ in their pharmacological profiles. A full understanding of Propizepine's action would require the chiral separation or asymmetric synthesis of the individual enantiomers and their subsequent biological evaluation. wikipedia.org

Advanced Analytical Methodologies for Research

Chromatographic Techniques for Quantification and Purity Assessment

Chromatography is the cornerstone for separating Propizepine (B83978) hydrochloride from complex matrices, such as pharmaceutical formulations or biological fluids, and for assessing its purity by detecting any related substances or degradation products.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of TCAs due to its high resolution, sensitivity, and adaptability. Reversed-phase HPLC is the most common modality used for these compounds.

Research Findings: Methods developed for other TCAs, such as doxepin (B10761459) and imipramine (B1671792), are directly applicable to Propizepine hydrochloride due to their structural similarities. lcms.czdocumentsdelivered.com A typical HPLC system involves a C8 or C18 stationary phase, which provides effective separation of the relatively nonpolar tricyclic structure from more polar impurities. The mobile phase usually consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. documentsdelivered.comnih.gov Isocratic or gradient elution can be employed to achieve optimal separation. lcms.cz Detection is most commonly performed using a UV detector, typically in the range of 215-254 nm, where the aromatic rings of the tricyclic structure exhibit strong absorbance. nih.gov Method validation for similar compounds demonstrates excellent linearity, accuracy, and precision, with limits of detection often reaching the low nanogram-per-milliliter (ng/mL) range. nih.gov

Table 1: Representative HPLC Conditions for Tricyclic Antidepressant Analysis

This table illustrates typical parameters used for analyzing TCAs like doxepin, which are expected to be suitable for this compound.

| Parameter | Condition | Reference |

| Column | Reversed-phase C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm) | documentsdelivered.com |

| Mobile Phase | Acetonitrile and 0.05 M Ammonium Acetate Buffer (55:45 v/v) | documentsdelivered.com |

| Flow Rate | 1.0 - 1.5 mL/min | lcms.czdocumentsdelivered.com |

| Detection | UV at 238 nm | documentsdelivered.com |

| Temperature | Ambient or controlled (e.g., 25°C) | lcms.cz |

Gas Chromatography (GC)

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of TCAs. nih.gov Given their volatility, TCAs are well-suited for GC analysis, often after a simple extraction from the sample matrix.

Research Findings: For the analysis of TCAs in biological fluids, sample preparation typically involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes from the complex matrix. mdpi.com Capillary columns with nonpolar stationary phases, such as those coated with 5% phenyl methyl silicone (e.g., HP-5), are commonly used. mdpi.com The separation is achieved through a temperature-programmed oven ramp. Detection can be accomplished using a Nitrogen-Phosphorus Detector (NPD), which is highly selective for nitrogen-containing compounds like this compound, or a Flame Ionization Detector (FID). encyclopedia.pub However, coupling GC with a mass spectrometer offers superior sensitivity and specificity. encyclopedia.pub Limits of quantification using GC-MS can be as low as 0.2 ng/mL. encyclopedia.pub

Table 2: Typical Gas Chromatography Parameters for Tricyclic Antidepressant Analysis

This table outlines common GC conditions used for TCAs, which can be adapted for this compound analysis.

| Parameter | Condition | Reference |

| Column | Capillary column (e.g., HP-5, 30 m x 0.32 mm i.d., 0.25 µm film thickness) | mdpi.com |

| Carrier Gas | Helium or Nitrogen | mdpi.comencyclopedia.pub |

| Injector Temp. | ~280°C | encyclopedia.pub |

| Oven Program | Initial temp. ~100°C, ramped to ~290°C | nih.gov |

| Detector | Mass Spectrometry (MS), Nitrogen-Phosphorus Detector (NPD), or Flame Ionization Detector (FID) | encyclopedia.pub |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and versatile technique used for the qualitative identification and purity screening of pharmaceuticals. iiab.me It can be used as a preliminary screening tool before more sophisticated techniques like HPLC or GC are employed.

Research Findings: For TCAs, TLC is typically performed on silica (B1680970) gel plates (Silica gel 60 F254). nih.gov A variety of mobile phase systems can be used to achieve separation, often consisting of a mixture of a nonpolar solvent (like toluene (B28343) or cyclohexane), a more polar solvent (like acetone), and a small amount of a base (like ammonia (B1221849) or diethylamine) to ensure sharp, well-defined spots for the basic amine compounds. nih.gov After development, the spots are visualized under UV light at 254 nm. For quantitative analysis, high-performance thin-layer chromatography (HPTLC) coupled with a densitometric scanner can be utilized, offering improved resolution and sensitivity. nih.gov This approach allows for the determination of the drug and its impurities with good precision and accuracy.

Table 3: Example HPTLC System for the Separation of Basic Drugs

This table provides a representative mobile phase system suitable for screening this compound and related compounds.

| Parameter | Condition | Reference |

| Stationary Phase | HPTLC silica gel 60 F254 plates | nih.gov |

| Mobile Phase | Cyclohexane : Toluene : Diethylamine (7.5 : 1.5 : 1.0, v/v/v) | nih.gov |

| Chamber | Saturated twin-trough chamber | nih.gov |

| Detection | UV Densitometry (e.g., at 254 nm) |

Spectrometric Methods for Structural Elucidation and Quantification

Spectrometric methods are indispensable for confirming the identity of this compound and for its highly sensitive quantification, especially in biological samples.

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is the gold standard for the sensitive and selective quantification of drugs in complex matrices. wikipedia.org

Research Findings: Propizepine has a molecular formula of C17H20N4O and a monoisotopic mass of 296.1637 Da. rsc.org The hydrochloride salt has a molecular weight of 332.83 g/mol . In mass spectrometry, using a positive electrospray ionization (+ESI) source, this compound would be expected to produce a protonated molecule [M+H]+ at m/z 297.17.

Tandem mass spectrometry (MS/MS) is used for quantification via selected reaction monitoring (SRM) or multiple reaction monitoring (MRM). This involves isolating the precursor ion (m/z 297.17) and subjecting it to collision-induced dissociation (CID) to produce characteristic product ions. While the exact fragmentation pattern for propizepine is not widely published, TCAs typically fragment through cleavage of the side chain. mdpi.com The high selectivity of LC-MS/MS allows for minimal sample preparation, often requiring only a protein precipitation step, and achieves very low limits of quantification (LOQ), often in the sub-ng/mL range. nih.gov This makes it the preferred method for pharmacokinetic and therapeutic drug monitoring studies. core.ac.uk

Table 4: Predicted Mass Spectrometry Parameters for Propizepine

This table is based on the known molecular weight of Propizepine and typical behavior of TCAs in an MS/MS system.

| Parameter | Predicted Value | Reference |

| Molecular Formula | C17H20N4O | |

| Molecular Weight | 296.37 g/mol (Free Base); 332.83 g/mol (Hydrochloride) | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | core.ac.uk |

| Precursor Ion | [M+H]+ at m/z 297.17 | |

| Product Ions (SRM) | Specific fragments resulting from side-chain cleavage (To be determined experimentally) | mdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules, including this compound. It provides detailed information about the carbon-hydrogen framework of the molecule.

Research Findings: Both ¹H NMR and ¹³C NMR are used for structural confirmation. ¹H NMR spectra provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. For Propizepine, distinct signals would be expected for the aromatic protons, the protons on the aliphatic side chain, and the N-dimethyl protons. sigmaaldrich.com

¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. nih.gov Studies on structurally similar compounds like doxepin have utilized ¹³C NMR to assign chemical shifts to each carbon atom in the tricyclic ring system and the side chain. american.edu Such analysis is crucial for confirming the identity of the compound, identifying isomers, and characterizing impurities or metabolites. While NMR is less sensitive than mass spectrometry and thus not typically used for quantification in biological fluids, it is the definitive method for structural characterization of the bulk drug substance and its related standards. nih.gov

Table 5: General Chemical Shift Regions in ¹H NMR for Tricyclic Antidepressants

This table shows the expected regions for proton signals of a TCA like this compound.

| Proton Type | Expected Chemical Shift (δ, ppm) | Reference |

| Aromatic Protons | 6.8 - 8.0 | compoundchem.com |

| Aliphatic Protons (Side Chain) | 2.0 - 4.0 | compoundchem.com |

| N-Methyl Protons | 2.2 - 2.8 | compoundchem.com |

| Alkyl Protons (Side Chain) | 0.9 - 1.8 | compoundchem.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique in pharmaceutical analysis for the quantitative determination of compounds with chromophores. Tricyclic antidepressants, due to their multi-aromatic structures, typically exhibit absorption maxima in the ultraviolet range (below 400 nm).

For this compound, a UV-Vis spectrophotometric method would involve dissolving the compound in a suitable solvent and scanning it across a range of wavelengths (e.g., 200-400 nm) to determine its wavelength of maximum absorbance (λmax). This λmax is characteristic of the molecule's electronic structure and can be used for quantitative analysis based on the Beer-Lambert law. The development of such a method would require experimental determination of the λmax and validation of the procedure. While UV-Vis is a common technique for related compounds like amitriptyline (B1667244) and imipramine, specific studies detailing the UV absorption spectrum and λmax for this compound are not readily found in published literature.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for the identification of organic compounds by analyzing the vibrations of their functional groups. An IR spectrum provides a unique "fingerprint" of a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to its tricyclic structure and various functional groups.

Key vibrational bands would likely include:

C-H stretching from the aromatic rings and aliphatic side chain.

C=C stretching within the aromatic rings.

C-N stretching from the amine group.

N-H stretching or bending if the amine is secondary or primary, which would be protonated in the hydrochloride salt.

Analysis is typically performed using methods like the Potassium Bromide (KBr) pellet technique. While IR spectra for numerous tricyclic antidepressants have been documented, a reference spectrum specifically for this compound is not publicly available. Experimental analysis would be required to obtain this data for identification and characterization purposes.

Method Validation Parameters for Research Assays

The validation of an analytical method ensures that it is suitable for its intended purpose. According to the International Council for Harmonisation (ICH) guidelines, key validation parameters for research assays include sensitivity, accuracy, precision, and linearity. While no specific validated analytical methods for this compound are detailed in the available literature, the development of any such method (e.g., by HPLC) would necessitate the evaluation of these parameters.

Sensitivity: This is determined by the Limit of Detection (LOD) and Limit of Quantitation (LOQ), which define the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Accuracy: This refers to the closeness of the measured value to the true value. It is often assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.

Precision: This measures the degree of agreement among individual tests when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the

Pre Clinical Comparative and Combinatorial Research

Comparative Pharmacological Assessments with Other Tricyclic Analogues in Pre-clinical Models

Direct pre-clinical comparative studies detailing the pharmacological profile of propizepine (B83978) hydrochloride against other tricyclic analogues like imipramine (B1671792) or amitriptyline (B1667244) are scarce. However, based on its classification as a TCA, a general comparative framework can be inferred.

Most TCAs primarily function as serotonin-norepinephrine reuptake inhibitors (SNRIs) by blocking the serotonin (B10506) transporter (SERT) and the norepinephrine (B1679862) transporter (NET). wikipedia.org This action increases the synaptic availability of these neurotransmitters, enhancing neurotransmission. wikipedia.org While the specific binding affinities of propizepine for these transporters are not readily found in literature, it is expected to share this fundamental mechanism with other TCAs.

Pre-clinical assessments of TCAs often involve animal models of depression, such as the forced swim test and tail suspension test, to evaluate antidepressant-like activity. herbmedpharmacol.com In these models, a reduction in immobility time is indicative of antidepressant efficacy. For instance, chronic administration of imipramine has been shown to decrease immobility time in rodents. nih.gov It is plausible that propizepine would exhibit similar effects in these models, though direct comparative data on its potency and efficacy relative to other TCAs is not available.

The table below illustrates a typical comparative profile for different TCAs based on their reuptake inhibition properties, which would be a standard approach in pre-clinical evaluation. The specific data for propizepine is not available and is represented as such.

| Compound | Primary Mechanism of Action | Pre-clinical Models of Antidepressant Activity |

| Propizepine hydrochloride | Presumed Serotonin-Norepinephrine Reuptake Inhibitor | Data not available |

| Imipramine | Serotonin and Norepinephrine Reuptake Inhibitor | Reduction in immobility in forced swim and tail suspension tests nih.govfrontiersin.org |

| Amitriptyline | Serotonin and Norepinephrine Reuptake Inhibitor | Reduction in immobility in forced swim and tail suspension tests |

| Desipramine | More selective Norepinephrine Reuptake Inhibitor | Reduction in immobility in forced swim and tail suspension tests |

This table is for illustrative purposes to show a typical comparative assessment. Specific pre-clinical data for this compound is not publicly available.

Mechanistic Comparisons with Diverse Classes of Neuroactive Compounds

Propizepine's unique pyridobenzodiazepine structure suggests its mechanism may have nuances that differentiate it from classical TCAs. While direct mechanistic comparisons with diverse neuroactive compounds are not documented for propizepine, we can look at related structures for potential insights.

For example, a study on JL13, a pyridobenzoxazepine with structural similarities to propizepine, compared its effects to the typical antipsychotic haloperidol (B65202) and the atypical antipsychotic clozapine (B1669256) in animal models of schizophrenia. ncats.io This suggests that compounds with a pyridobenzazepine or similar core structure might possess a broader pharmacological profile than just antidepressant effects, potentially interacting with dopamine (B1211576) and other receptor systems.

Furthermore, TCAs as a class are known to interact with a variety of receptors, including muscarinic, histaminic, and adrenergic receptors, which contribute to their side effect profiles. wikipedia.org A comprehensive pre-clinical evaluation would typically involve receptor binding assays to compare the affinity of propizepine for these receptors against other neuroactive agents, such as antipsychotics or antihistamines.

A study on novel pyridoindolobenzazepine scaffolds, the class to which propizepine belongs, revealed that structural shifts in the molecule could significantly alter binding affinities at various serotonin, dopamine, and histamine (B1213489) receptors. nih.gov This highlights the potential for propizepine to have a unique receptor interaction profile compared to other TCAs.

The following table provides a hypothetical mechanistic comparison, which would be typical in pre-clinical research, to position propizepine among other neuroactive classes.

| Compound/Class | Primary Mechanism | Secondary Mechanisms/Receptor Interactions |

| This compound | Presumed 5-HT/NE Reuptake Inhibition | Potential interactions with dopaminergic and other CNS receptors (Inferred) |

| Typical TCAs (e.g., Imipramine) | 5-HT/NE Reuptake Inhibition wikipedia.org | Antagonism of muscarinic, histaminic, and adrenergic receptors wikipedia.org |

| SSRIs (e.g., Fluoxetine) | Selective Serotonin Reuptake Inhibition | Minimal affinity for other neurotransmitter receptors |

| Atypical Antipsychotics (e.g., Clozapine) | Dopamine (D2) and Serotonin (5-HT2A) Receptor Antagonism | Broad receptor binding profile |

This table is illustrative. Specific mechanistic data for this compound is limited.

Investigational Combinatorial Approaches in Animal Models

There is no specific pre-clinical data available on investigational combinatorial approaches involving this compound in animal models. However, in pre-clinical antidepressant research, it is common to investigate the combination of a primary antidepressant with other agents to enhance efficacy or hasten the onset of action.

For instance, studies have explored the combination of TCAs with atypical antipsychotics or lithium in animal models to simulate treatment strategies for treatment-resistant depression. A systematic review of pre-clinical studies on brexpiprazole, an atypical antipsychotic, showed that its combination with antidepressants resulted in a greater treatment effect in animal models of depression-like behaviors. derangedphysiology.com

Another area of pre-clinical combinatorial research involves co-administration with agents that may modulate the primary mechanism of the antidepressant. For example, combining a TCA with a 5-HT1A receptor agonist could be investigated for synergistic effects.

Given the structural similarity of propizepine to compounds that have been studied in combination with other neuroleptics, it is conceivable that pre-clinical studies could have explored its use with agents like benzodiazepines or typical antipsychotics, but such data is not publicly available. ncats.io

Interaction Studies with Other Experimental Compounds in Pre-clinical Settings

Specific pre-clinical interaction studies involving this compound and other experimental compounds are not documented in the available literature. Standard pre-clinical development would necessitate in vitro and in vivo studies to assess potential pharmacokinetic and pharmacodynamic interactions. swissmedic.chleem.org

Pharmacokinetic interaction studies would typically investigate the effect of propizepine on cytochrome P450 (CYP) enzymes, which are crucial for the metabolism of many drugs. TCAs are known to be metabolized by and also inhibit various CYP isoforms, leading to potential drug-drug interactions. herbmedpharmacol.com For example, co-administration with a potent CYP2D6 inhibitor could increase plasma concentrations of a TCA.

Pharmacodynamic interaction studies would assess the combined effects of propizepine and other compounds on physiological and behavioral endpoints in animals. For example, its interaction with central nervous system depressants like ethanol (B145695) or benzodiazepines would be a critical area of investigation. Studies on other TCAs have shown potentiation of sedative effects when combined with such agents. frontiersin.org

The table below outlines the types of pre-clinical interaction studies that would be relevant for a compound like this compound, though specific data is absent.

| Interaction Type | Experimental Approach | Potential Outcome |

| Pharmacokinetic (Metabolic) | In vitro CYP450 inhibition/induction assays; In vivo studies with known CYP inhibitors/inducers | Determination of potential to alter metabolism of co-administered drugs. |

| Pharmacodynamic (CNS Effects) | Co-administration with CNS depressants (e.g., ethanol, benzodiazepines) in behavioral models (e.g., locomotor activity, rotarod) | Assessment of synergistic or antagonistic effects on sedation, motor coordination, etc. |

| Pharmacodynamic (Cardiovascular) | Co-administration with other cardioactive agents in animal models | Evaluation of combined effects on heart rate, blood pressure, and ECG parameters. |

This table represents a standard pre-clinical testing paradigm. No specific interaction studies for this compound are publicly documented.

Emerging Research Trends and Future Directions

Exploration of Novel Molecular Targets for Propizepine (B83978) Hydrochloride

The classical understanding of tricyclic antidepressants, including Propizepine, centers on their ability to inhibit the reuptake of monoamine neurotransmitters like serotonin (B10506) and norepinephrine (B1679862). mdpi.com However, contemporary research is moving beyond these traditional targets to uncover a more complex pharmacology. Future studies on Propizepine hydrochloride could be directed toward several novel molecular pathways that are gaining prominence in depression research.

A primary area of future investigation involves the glutamatergic and GABAergic systems. frontiersin.orgcambridge.org Research has increasingly implicated these neurotransmitter systems in the pathophysiology of depression, with agents targeting NMDA and mGlu receptors showing promise. nih.gov Investigating whether this compound modulates these receptors, either directly or indirectly, could reveal new mechanisms contributing to its antidepressant effects. Another avenue of exploration is the role of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), and their signaling pathways. mdpi.com It is plausible that, like other antidepressants, this compound may influence neuroplasticity through these pathways.

Furthermore, the potential interaction of this compound with various G-protein coupled receptors (GPCRs) beyond the monoamine transporters presents a rich area for discovery. mdpi.com This could include serotonin receptors like the 5-HT1A, 5-HT2A, and 5-HT7 subtypes, as well as dopamine (B1211576) receptors, all of which have been implicated in mood regulation. mdpi.comfrontiersin.org A systematic screening of this compound against a panel of these receptors could elucidate a more comprehensive receptor-binding profile.

Development and Application of Advanced Animal Models for Pharmacological Research

The use of animal models is crucial for preclinical research, and the field is moving towards models with greater predictive validity for human depression. mdpi.comfrontiersin.org While classical models like the forced swim test and tail suspension test have been valuable for initial screening, they have limitations in replicating the complex nature of human depression. tandfonline.comkoreamed.orgresearchgate.net

Future research on this compound would benefit from the use of more sophisticated animal models. These include models based on chronic stress, such as chronic unpredictable stress and social defeat stress, which are believed to better mimic the etiological factors of depression in humans. koreamed.org Genetic models, including transgenic mice with alterations in genes related to stress response or neurotransmitter systems, could also provide more specific insights into the compound's mechanism of action. mdpi.com

A particularly promising approach is the stratification of animals into "responders" and "non-responders" to treatment, which mirrors the heterogeneity of antidepressant response in patients. frontiersin.org Applying this methodology to studies of this compound could help identify biomarkers that predict treatment efficacy. Furthermore, models that incorporate cognitive and anhedonic-like behaviors, in addition to despair-like behaviors, would offer a more comprehensive assessment of the compound's therapeutic potential. mdpi.com

Integration of Omics Technologies (e.g., genomics, proteomics, metabolomics) in Pre-clinical Studies

The advent of "omics" technologies offers an unprecedented opportunity to understand the multifaceted biological effects of psychotropic drugs. mdpi.comfrontiersin.org The integration of genomics, proteomics, and metabolomics into preclinical studies of this compound could provide a systems-level understanding of its pharmacological actions.

Potential Applications of Omics Technologies in this compound Research:

| Omics Technology | Potential Application in this compound Research |

| Genomics | Identifying genetic variations that influence individual responses to this compound, paving the way for personalized medicine. nih.gov |

| Proteomics | Analyzing changes in protein expression in key brain regions following treatment to uncover novel drug targets and signaling pathways. nih.gov |

| Metabolomics | Profiling metabolic changes in response to this compound to identify biomarkers of treatment response and understand its systemic effects. frontiersin.org |

| Transcriptomics | Studying gene expression changes to understand the broader impact of the drug on cellular function and neural circuits. frontiersin.org |

By employing these technologies, researchers can move beyond a single-target view of drug action and appreciate the complex network of interactions that underlie the therapeutic effects of this compound. frontlinegenomics.comnih.gov This multi-omics approach is fundamental to the modern paradigm of precision psychiatry. mdpi.com

Interdisciplinary Research Paradigms and Computational Approaches

The future of drug discovery and development for compounds like this compound will likely rely on the convergence of multiple scientific disciplines and the power of computational methods. frontiersin.orgresearchgate.netsysrevpharm.org Interdisciplinary research, combining pharmacology, neuroscience, genetics, and computational biology, is essential for tackling the complexity of brain disorders.

Computational approaches, in particular, offer powerful tools for accelerating research. nih.gov Techniques such as molecular docking and molecular dynamics simulations can be used to model the interaction of this compound with its potential molecular targets at an atomic level. researchgate.net This can help in refining our understanding of its binding affinity and functional activity.

Quantitative structure-activity relationship (QSAR) studies can be employed to explore how modifications to the chemical structure of this compound might influence its biological activity, potentially leading to the design of new compounds with improved therapeutic profiles. nih.gov Furthermore, computational models can be used to integrate and analyze the large datasets generated by omics technologies, helping to identify key pathways and biomarkers. frontiersin.org

Q & A

Q. What validated analytical methods are recommended for quantifying Propizepine hydrochloride in pharmaceutical formulations?

High-performance liquid chromatography (HPLC) with UV detection is the gold standard for quantifying this compound. Method development should include:

- Column selection : Use a reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm) .

- Mobile phase : Optimize a gradient system with acetonitrile and phosphate buffer (pH 3.0) for peak resolution .

- Validation : Follow ICH guidelines for linearity (1–50 µg/mL), precision (RSD <2%), and recovery (98–102%) . Note: Include system suitability tests (e.g., tailing factor <2, theoretical plates >2000) to ensure reproducibility .

Q. How should researchers assess the stability of this compound under varying storage conditions?

Conduct accelerated stability studies using:

- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation products .

- Long-term stability : Store samples at 25°C/60% RH and analyze at 0, 3, 6, 9, and 12 months using validated HPLC methods .

- Data interpretation : Calculate degradation kinetics (e.g., Arrhenius equation) to predict shelf life .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Follow OSHA and SDS guidelines:

- PPE : Wear nitrile gloves, lab coats, and safety goggles .

- Ventilation : Use fume hoods for weighing and dissolution to avoid inhalation .

- Waste disposal : Neutralize acidic residues before disposing of via certified hazardous waste facilities .

Advanced Research Questions

Q. How can researchers design robust preclinical studies to evaluate the therapeutic efficacy of this compound?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

- Animal models : Select species with comparable metabolic pathways (e.g., Sprague-Dawley rats for pharmacokinetics) .

- Dose optimization : Use a 3-arm design (low, medium, high doses) with placebo controls to establish dose-response relationships .

- Ethical compliance : Obtain IACUC approval and adhere to the 3Rs (Replacement, Reduction, Refinement) .

Q. What strategies resolve contradictory data in pharmacokinetic studies of this compound?

- Assay validation : Ensure LC-MS/MS methods are cross-validated with independent labs to rule out technical variability .

- Population pharmacokinetics : Use nonlinear mixed-effects modeling (NONMEM) to account for inter-subject variability .

- Meta-analysis : Pool data from multiple studies to identify confounding factors (e.g., diet, comorbidities) .

Q. How can isomeric impurities in this compound batches be identified and quantified?

- Chiral chromatography : Use a Chiralpak® AD-H column with hexane:isopropanol (90:10) to resolve E/Z isomers .

- Spectral analysis : Confirm impurities via NMR (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) .

- Quantification : Report impurities as relative percentages using area normalization in HPLC chromatograms .

Q. What statistical approaches are recommended for analyzing dose-dependent toxicity data in Propizepine studies?

- Probit analysis : Calculate LD₅₀ values using maximum likelihood estimation .

- Benchmark dose (BMD) modeling : Identify toxicity thresholds for regulatory submissions .

- Survival analysis : Apply Kaplan-Meier curves and Cox proportional hazards models for longitudinal toxicity data .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products